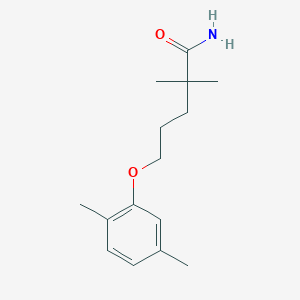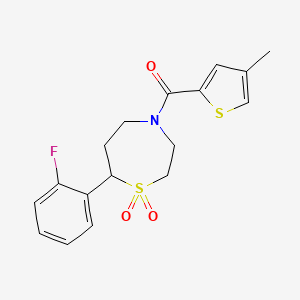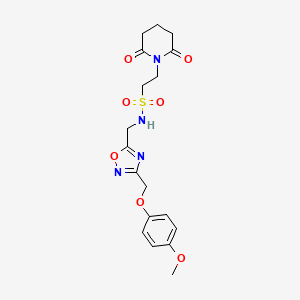
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide
Übersicht
Beschreibung
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamid ist eine organische Verbindung, die für ihre Anwendungen in der pharmazeutischen Industrie bekannt ist. Es ist ein Derivat der Valeriansäure und zeichnet sich strukturell durch das Vorhandensein einer Phenoxygruppe aus, die an den Positionen 2 und 5 mit zwei Methylgruppen substituiert ist und an einem Dimethylpentanamid-Rückgrat befestigt ist.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on lipid metabolism.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and related conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
Target of Action
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, commonly known as gemfibrozil, is a lipid-regulating agent . It primarily targets serum triglycerides and very low-density lipoprotein (VLDL) cholesterol, reducing their levels, while increasing high-density lipoprotein (HDL) cholesterol .
Mode of Action
Gemfibrozil acts by inhibiting the liver’s Cytochrome P450 system and CYP2C8, reducing hepatic metabolism of many drugs, and prolonging their half-lives and duration of action . It also increases levels of HDL subfractions HDL2 and HDL3, as well as apolipoproteins AI and AII .
Biochemical Pathways
Gemfibrozil affects the lipid metabolism pathway. It reduces the levels of serum triglycerides and VLDL cholesterol, which are key components of this pathway . By increasing the levels of HDL cholesterol, it promotes the reverse transport of cholesterol from tissues to the liver for excretion .
Pharmacokinetics
The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The stability and bioavailability of gemfibrozil may be affected by its solid-state properties, such as specific features of the crystal packing and the possible existence of polymorphs .
Result of Action
The primary result of gemfibrozil’s action is the reduction of serum triglycerides and VLDL cholesterol levels, and the increase in HDL cholesterol levels . This leads to a decrease in the risk of developing coronary heart disease .
Action Environment
The action of gemfibrozil can be influenced by environmental factors. For instance, the stability and bioavailability of the drug can be affected by its solid-state properties . These properties can be influenced by environmental conditions such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is a ligand for PPARα (peroxisome proliferator-activated receptor α) This interaction plays a crucial role in its biochemical reactions
Cellular Effects
In yeast cells, the application of this compound delays the start of DNA replication . It is used as a therapeutic agent for dyslipidemia
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and bioavailability of this compound may be affected by its solid-state properties, including specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamid umfasst typischerweise einen mehrstufigen Prozess. Eine übliche Methode beginnt mit der O-Alkylierung von 2,5-Dimethylphenol unter Verwendung eines Alkylhalogenids in Gegenwart einer Base, um den entsprechenden Ether zu bilden. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um die Amidfunktionalität einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt häufig unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann die Verwendung polarer aprotischer Lösungsmittel wie Tetrahydrofuran und gemischter Lösungsmittelsysteme wie Toluol/Dimethylsulfoxid umfassen, um die Reaktionen zu erleichtern. Die Verwendung von Alkalimetallsalzen als Basen und kontrollierte Temperaturbedingungen sind entscheidend, um eine hohe Effizienz zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung der entsprechenden Carbonsäuren oder Ketone führen.
Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.
Substitution: Die Phenoxygruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene oder Nitrierungsmittel unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf den Fettstoffwechsel.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Hyperlipidämie und verwandten Erkrankungen.
Industrie: Die Verbindung wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es Peroxisomen-Proliferator-aktivierte Rezeptoren aktiviert, insbesondere die Alpha-Isoform. Diese Aktivierung führt zu Veränderungen der Genexpression, die zu einer Modulation des Fettstoffwechsels führen, einschließlich der Reduktion von Triglyceriden und der Erhöhung des High-Density-Lipoprotein-Cholesterins .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gemfibrozil: Bekannt als 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentansäure, ist es eine eng verwandte Verbindung mit ähnlichen lipidsenkenden Wirkungen.
Clofibrat: Eine weitere Fibrate-Verbindung, die zur Senkung des Lipidspiegels im Blut eingesetzt wird.
Fenofibrat: Ein weit verbreitetes Fibrate, das ebenfalls auf den Fettstoffwechsel abzielt.
Einzigartigkeit
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamid ist aufgrund seiner spezifischen strukturellen Merkmale und seiner Fähigkeit, den Fettstoffwechsel durch die Aktivierung von Peroxisomen-Proliferator-aktivierten Rezeptoren zu modulieren, einzigartig. Seine einzigartige chemische Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMCJQKGIPBLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114413-97-7 | |
| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/new.no-structure.jpg)

![10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2538466.png)




![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

